molecular formula C10H20O3 B13989349 1-Methoxypropan-2-yl 2-ethylbutanoate CAS No. 5436-72-6

1-Methoxypropan-2-yl 2-ethylbutanoate

Cat. No.: B13989349
CAS No.: 5436-72-6
M. Wt: 188.26 g/mol
InChI Key: ZCFCRAMQXALRNH-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-yl 2-ethylbutanoate (CAS 5436-73-7) is a chemical ester with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This structure incorporates both ether and ester functional groups, a combination that often confers valuable solvent properties, such as the ability to dissolve a wide range of both polar and non-polar substances . While specific toxicological and physicochemical data for this compound is not readily available in the public domain, researchers should handle it with appropriate precautions, referencing the available safety data sheet. This compound is intended for research and development purposes only. It is well-suited for investigations as a specialty solvent in coating formulations , as a potential intermediate in organic synthesis, or for exploration in fragrance and flavor applications due to its structural characteristics. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5436-72-6

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1-methoxypropan-2-yl 2-ethylbutanoate

InChI

InChI=1S/C10H20O3/c1-5-9(6-2)10(11)13-8(3)7-12-4/h8-9H,5-7H2,1-4H3

InChI Key

ZCFCRAMQXALRNH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OC(C)COC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Methoxypropan-2-yl 2-ethylbutanoate

Esterification Reaction

The primary and most documented method for synthesizing this compound is through an esterification reaction between 1-methoxypropan-2-ol and 2-ethylbutanoic acid . This process involves the condensation of the alcohol and carboxylic acid to form the ester and water.

Reaction Conditions
  • Catalysts: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid are commonly used to accelerate the esterification.
  • Temperature: The reaction is typically carried out under reflux conditions to maintain a constant elevated temperature that facilitates reaction completion.
  • Duration: The reaction time varies but generally ranges from several hours to ensure complete conversion.
  • Water Removal: Continuous removal of water formed during the reaction drives the equilibrium toward ester formation.
Industrial Scale Synthesis
  • Continuous Esterification: Industrial production often employs a continuous process using fixed-bed reactors. Reactants are continuously fed, and the ester product is continuously removed, enhancing yield and efficiency.
  • Advantages: This method improves scalability, reaction control, and product purity.
Parameter Typical Conditions
Reactants 1-Methoxypropan-2-ol + 2-Ethylbutanoic acid
Catalyst Sulfuric acid or p-toluenesulfonic acid
Temperature Reflux temperature (~100-130°C depending on solvent)
Reaction Time Several hours (4-24 h)
Reactor Type Batch reflux or continuous fixed-bed reactor
Water Removal Continuous distillation or azeotropic removal

Analytical and Research Findings

Characterization Techniques

Yield and Purity

  • Industrial processes report high yields due to continuous removal of water and optimized catalyst use.
  • Purity levels typically exceed 90%, with some suppliers offering 98-99% purity grades.
Property Value
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
Purity (commercial) 90-99%
Physical State Liquid or powder depending on supplier
Storage Conditions Dry, dark, ventilated area

Summary Table of Preparation Method

Step Description Comments
Reactants 1-Methoxypropan-2-ol and 2-ethylbutanoic acid Commercially available raw materials
Catalyst Sulfuric acid or p-toluenesulfonic acid Acid catalyst facilitates esterification
Reaction Type Esterification (condensation) Water removal drives equilibrium
Reaction Conditions Reflux temperature, several hours Batch or continuous reactor
Work-up Separation, washing, purification Removal of catalyst and impurities
Product Purity 90-99% Verified by NMR, MS, IR, chromatography
Industrial Scale Continuous fixed-bed reactor Enhanced efficiency and yield

Chemical Reactions Analysis

Types of Reactions

1-Methoxypropan-2-yl 2-ethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid in the presence of a strong acid or base.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: 1-Methoxypropan-2-ol and 2-ethylbutanoic acid.

    Transesterification: A different ester and alcohol depending on the alcohol used.

    Reduction: 1-Methoxypropan-2-ol.

Scientific Research Applications

1-Methoxypropan-2-yl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a solvent in various organic reactions due to its ability to dissolve a wide range of compounds.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.

    Industry: Utilized in the production of coatings, adhesives, and inks due to its excellent solvent properties.

Mechanism of Action

The mechanism of action of 1-methoxypropan-2-yl 2-ethylbutanoate primarily involves its solvent properties. It can dissolve various organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved are related to its ability to interact with different chemical species, enhancing their solubility and reactivity.

Comparison with Similar Compounds

1-Methoxypropan-2-yl Acetate (CAS 108-65-6)

  • Structure: Shares the 1-methoxypropan-2-yl group but with an acetate (CH₃COO⁻) instead of 2-ethylbutanoate.
  • Properties: Lower molecular weight (132.16 g/mol) and boiling point (~150–160°C estimated) compared to this compound, due to the shorter ester chain .
  • Applications : Primarily used as a solvent in coatings and adhesives.

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide (CAS 87392-12-9)

  • Structure : Contains an acetamide group and a phenyl ring, with the 1-methoxypropan-2-yl substituent.
  • Applications : Used as a herbicide metabolite (e.g., S-metolachlor transformation product). The amide group enhances stability and bioactivity compared to esters .

Methyl 2-Methylbutanoate (CAS 53955-81-0)

  • Structure : A simpler ester with a methyl group and short branched chain.
  • Properties : Lower molecular weight (116.16 g/mol ) and boiling point (~130°C ) due to reduced chain length and branching .
  • Applications: Flavoring agent in food industries, contrasting with the industrial focus of this compound.

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound 5436-72-6 C₁₀H₂₀O₃ 188.26 234.4 0.921 Industrial solvents, synthesis intermediates
1-Methoxypropan-2-yl acetate 108-65-6 C₆H₁₂O₃ 132.16 ~150–160 (est.) ~0.95 (est.) Coatings, adhesives
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide 87392-12-9 C₁₅H₂₁ClN₂O₂ 296.79 Not reported Not reported Agrochemical metabolite
Methyl 2-methylbutanoate 53955-81-0 C₆H₁₂O₂ 116.16 ~130 0.879 Food flavoring

Application-Specific Comparisons

  • Industrial Solvents: this compound’s higher boiling point and branched structure make it more suitable for high-temperature processes compared to 1-methoxypropan-2-yl acetate .
  • Agrochemicals : The acetamide derivative (CAS 87392-12-9) exhibits pesticidal activity due to its chloro and aromatic groups, unlike the ester-based target compound .
  • Food vs. Industrial Use: Methyl 2-methylbutanoate’s simpler structure and lower toxicity profile align with food industry standards, whereas this compound is restricted to non-consumable applications .

Key Research Findings

  • Synthetic Utility : Derivatives such as 2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate (CAS N/A) demonstrate the versatility of the 1-methoxypropan-2-yl group in pharmaceutical intermediates, though their carbamate functionality differs significantly from esters .

Biological Activity

1-Methoxypropan-2-yl 2-ethylbutanoate, also known by its CAS number 5436-72-6, is an ester compound that has garnered interest in various fields, including medicinal chemistry and industrial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid. Its molecular formula is C10H20O3C_{10}H_{20}O_3, and it features a methoxy group that can influence its solubility and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The ester bond can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may exhibit further biological effects.

  • Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes, modulating metabolic pathways.
  • Receptor Modulation : Potentially interacts with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Case Studies

Research has indicated several areas where this compound exhibits notable biological activities:

  • Antimicrobial Activity : A study demonstrated that esters similar to this compound possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
    P. aeruginosa64 µg/mL
  • Anti-inflammatory Effects : Research has shown that certain esters can inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Studies : In vitro studies on cancer cell lines have revealed that derivatives of this compound can induce apoptosis, making them candidates for further investigation in cancer therapy.

Pharmacological Studies

Recent pharmacological studies have focused on the safety and efficacy of compounds related to this compound. For instance:

  • Toxicity Assessments : Toxicological evaluations indicate a low toxicity profile in animal models, supporting its potential use in pharmaceutical formulations.

Industrial Applications

In addition to its biological properties, this compound is utilized in the cosmetic industry as a solvent and fragrance component due to its pleasant odor profile and stability.

Q & A

Q. What are the standard synthetic routes for 1-methoxypropan-2-yl 2-ethylbutanoate, and what analytical methods validate its purity?

The synthesis typically involves esterification between 1-methoxypropan-2-ol and 2-ethylbutanoic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (60–80°C, 6–12 hours) and inert atmospheres (N₂) are critical to minimize side reactions like hydrolysis or oxidation . Purification via fractional distillation or column chromatography is recommended. Purity validation employs:

  • Gas Chromatography (GC) or HPLC for quantitative analysis.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., ester carbonyl peak at ~170–175 ppm).
  • FT-IR for functional group verification (C=O stretch at ~1740 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

  • Storage: In airtight containers away from ignition sources (UN 1224, Hazard Class 3.2) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (S29) .

Q. How does the compound’s structure influence its reactivity in esterification or transesterification reactions?

The methoxy group in 1-methoxypropan-2-yl enhances steric hindrance, slowing nucleophilic attacks at the ester carbonyl. Reactivity can be modulated by adjusting solvent polarity (e.g., toluene vs. DMF) or catalysts (e.g., lipases for enantioselective transesterification) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Systematic optimization involves:

  • DoE (Design of Experiments): Varying temperature, catalyst loading, and solvent ratios to identify maxima.
  • In-situ Monitoring: Techniques like ATR-FTIR track reaction progress by observing carbonyl peak shifts.
  • Catalyst Screening: Metal-organic frameworks (MOFs) or immobilized enzymes may improve selectivity .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points) across studies?

Discrepancies often arise from impurities or measurement techniques. Solutions include:

  • Reproducing Methods: Strictly adhering to documented procedures (e.g., ASTM standards for boiling point determination).
  • Advanced Characterization: Differential Scanning Calorimetry (DSC) for precise melting/boiling points.
  • Peer Validation: Cross-laboratory comparisons to isolate methodological errors .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Under acidic conditions, protonation of the ester carbonyl facilitates nucleophilic attack (e.g., hydrolysis). In basic media, hydroxide ions directly cleave the ester bond via saponification. Computational studies (DFT) can model transition states to predict degradation pathways .

Q. How can the compound be functionalized for applications in drug delivery systems?

Strategies include:

  • PEGylation: Attaching polyethylene glycol chains to enhance hydrophilicity and biocompatibility.
  • Prodrug Synthesis: Incorporating hydrolyzable linkages (e.g., carbamate) for controlled release.
  • Surface Modification: Using the ester as a linker in nanoparticle coatings .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Non-linear Regression: Fit data to Hill or Log-logistic models to estimate EC₅₀ values.
  • ANOVA with Post-hoc Tests: Compare treatment groups while controlling for Type I errors.
  • Principal Component Analysis (PCA): Identify covariates (e.g., solvent type) influencing toxicity .

Q. How do surface interactions (e.g., glass vs. polymer containers) affect the compound’s stability during long-term storage?

  • Adsorption Studies: Use quartz crystal microbalance (QCM) to quantify surface adhesion.
  • Accelerated Stability Testing: Monitor degradation at elevated temperatures (40–60°C) and varying humidity.
  • Material Compatibility: Polypropylene containers minimize leaching compared to PVC .

Cross-Disciplinary Applications

Q. What role does this compound play in environmental chemistry studies?

  • Degradation Tracking: Use isotopic labeling (¹⁴C) to monitor biodegradation pathways in soil/water systems.
  • Ecotoxicology: Assess acute/chronic effects on aquatic organisms (e.g., Daphnia magna) via OECD Test Guidelines .

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